molecular formula C9H17ClF3N B15306243 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers

1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers

Cat. No.: B15306243
M. Wt: 231.68 g/mol
InChI Key: PNROYJBLPPUDRY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride is a cyclohexane derivative featuring a trifluoroethyl substituent at the 3-position and a methanamine group. As a mixture of diastereomers, its stereochemical complexity arises from the cyclohexane ring’s chair conformations and the spatial arrangement of the trifluoroethyl group. The hydrochloride salt enhances solubility in polar solvents, typical of amine derivatives. Key properties include:

  • Molecular formula: C₉H₁₇ClF₃N (based on positional isomer data)
  • Molecular weight: ~232 Da
  • Key functional groups: Trifluoroethyl (CF₃CH₂), cyclohexyl, and primary amine.

This compound is structurally distinct due to the trifluoroethyl group, which introduces strong electron-withdrawing effects, impacting lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H17ClF3N

Molecular Weight

231.68 g/mol

IUPAC Name

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanamine;hydrochloride

InChI

InChI=1S/C9H16F3N.ClH/c10-9(11,12)5-7-2-1-3-8(4-7)6-13;/h7-8H,1-6,13H2;1H

InChI Key

PNROYJBLPPUDRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)CN)CC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride involves several steps. One common synthetic route includes the reaction of 2,2,2-trifluoroethylamine with cyclohexanone to form an intermediate, which is then reduced to the corresponding amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production of the compound.

Chemical Reactions Analysis

1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various substituted cyclohexyl derivatives and trifluoroethyl compounds .

Scientific Research Applications

1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclohexyl ring provides structural stability, while the methanamine group can form hydrogen bonds with target molecules, facilitating binding and activity .

Comparison with Similar Compounds

Positional Isomer: 1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine Hydrochloride

Structural Differences :

  • Substitution position : The trifluoroethyl group is at the 4-position of the cyclohexane ring instead of the 3-position .
  • Stereochemical implications : The 4-substituted isomer may exhibit fewer diastereomers due to reduced steric hindrance compared to the 3-substituted variant.

Property Comparison :

Parameter 3-Substituted Compound (Target) 4-Substituted Isomer
Molecular weight ~232 Da 231.7 g/mol
Purity Not specified ≥95%
Diastereomer complexity Higher (3-position steric effects) Lower (4-position symmetry)

The 4-substituted isomer is commercially discontinued, suggesting challenges in synthesis or stability .

Heterocyclic Analogs: Oxazole and Thiazole Derivatives

Examples :

  • 1-[3-(2,2,2-Trifluoroethyl)-1,2-oxazol-5-yl]methanamine hydrochloride (): Replaces the cyclohexane ring with an oxazole heterocycle.
  • rac-(1R,2R)-2-(2-Chloro-1,3-thiazol-4-yl)cyclopropan-1-amine hydrochloride (): Features a thiazole and cyclopropane ring.

Key Differences :

  • Ring systems : Heterocycles (oxazole/thiazole) vs. cyclohexane.
  • Electronic effects: Oxazole/thiazole rings are aromatic and planar, altering electron distribution compared to the non-aromatic cyclohexane.
  • Molecular weight : Thiazole derivative (185.70 Da) is lighter due to smaller rings .

These analogs may exhibit divergent pharmacological profiles, as heterocycles often enhance binding affinity to biological targets.

Cyclohexanol-Based Amine: (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride

Structural Contrasts ():

  • Substituents: Contains a hydroxylphenyl group and dimethylaminoethyl side chain.
  • Molecular formula: C₁₅H₂₃NO₂·HCl (285.81 g/mol) vs. C₉H₁₇ClF₃N (232 Da) for the target compound.

Functional Impact :

  • Hydrogen bonding : The hydroxyl group increases hydrophilicity, whereas the trifluoroethyl group in the target enhances lipophilicity.
  • Pharmacokinetics : The hydroxylphenyl group may improve water solubility but reduce blood-brain barrier penetration compared to the fluorinated target.

Non-Fluorinated Amines: 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride

Example ():

  • Structure : Catecholamine backbone (dihydroxyphenyl group) with ethylamine.
  • Molecular formula: C₈H₁₂ClNO₂ (CAS 62-31-7).

Comparison :

  • Electron effects : Lack of fluorine reduces metabolic stability and lipophilicity.
  • Bioactivity : Catecholamines like dopamine are neurotransmitters, whereas the trifluoroethyl compound’s bioactivity is uncharacterized but likely distinct.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (Da) Key Substituents Diastereomer Complexity
Target compound C₉H₁₇ClF₃N ~232 3-CF₃CH₂, cyclohexyl High (mixture)
4-Substituted isomer C₉H₁₇ClF₃N 231.7 4-CF₃CH₂, cyclohexyl Moderate
Thiazole derivative C₁₀H₁₆ClN 185.70 Thiazole, cyclopropane Low
Cyclohexanol-based amine C₁₅H₂₃NO₂·HCl 285.81 Hydroxyphenyl, dimethylamino High (RS/RS diastereomers)

Table 2: Functional Group Impact

Group Effect on Lipophilicity Metabolic Stability Example Compound
Trifluoroethyl (CF₃CH₂) ↑↑ (High) ↑ (Resistant to oxidation) Target compound
Hydroxyl (-OH) ↓↓ (Low) ↓ (Prone to conjugation) Cyclohexanol-based amine
Heterocyclic ring Variable ↑ (Aromatic stability) Thiazole derivative

Research Implications

  • Synthetic challenges : The 3-substituted trifluoroethyl group complicates diastereomer separation compared to 4-substituted isomers .
  • Unanswered questions: Limited data on the target compound’s solubility, melting point, or biological activity highlight gaps for future research.

Q & A

Q. How can the synthesis of 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride be optimized to account for diastereomer formation?

Methodological Answer: Optimization involves controlling reaction conditions (e.g., temperature, solvent polarity) to favor stereoselectivity. For example, using chiral catalysts or additives (e.g., trifluoroacetic acid) may enhance diastereomer ratios. Post-synthesis purification via recrystallization or flash chromatography can isolate specific stereoisomers. Analytical techniques like chiral HPLC or NMR spectroscopy (e.g., monitoring coupling constants for cyclohexyl protons) are critical for verifying purity .

Q. What analytical techniques are recommended for characterizing the diastereomeric mixture of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to identify diastereotopic protons and fluorine environments.
  • HPLC with Chiral Columns : Separate diastereomers using polysaccharide-based columns (e.g., Chiralpak® IA) with optimized mobile phases (e.g., hexane/isopropanol gradients).
  • X-ray Crystallography : Resolve absolute configurations if single crystals are obtainable.
  • Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns .

Q. How does the solubility profile of this compound influence its formulation in in vitro assays?

Methodological Answer: The hydrochloride salt improves aqueous solubility but may require pH adjustment (e.g., phosphate-buffered saline at pH 7.4) for biological assays. For lipid-rich environments (e.g., membrane permeability studies), solubilize in DMSO (≤0.1% v/v) to avoid cytotoxicity. Pre-formulation stability tests (e.g., 24-hour solubility in assay buffers) are essential to prevent precipitation during experiments .

Advanced Research Questions

Q. What strategies are effective for separating the diastereomers of 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, and how is enantiomeric excess quantified?

Methodological Answer:

  • Chiral Resolution : Use preparative-scale HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns. Adjust flow rates and column temperatures to improve resolution.
  • Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) or transition-metal catalysts to racemize intermediates during synthesis.
  • Enantiomeric Excess (ee) : Measure via polarimetry or chiral derivatization (e.g., Mosher’s acid chloride) followed by 1H^{1}\text{H}-NMR analysis .

Q. How do the diastereomers of this compound differentially interact with biological targets such as GPCRs or ion channels?

Methodological Answer:

  • Binding Assays : Perform competitive radioligand displacement studies (e.g., 3H^{3}\text{H}-labeled antagonists) on purified receptor preparations.
  • Functional Assays : Use calcium flux or cAMP accumulation assays to compare EC50_{50} values for each diastereomer.
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify stereospecific binding pockets. For example, the trifluoroethyl group may enhance hydrophobic interactions with GPCR transmembrane domains .

Q. What computational modeling approaches are suitable for predicting the conformational stability of each diastereomer in aqueous and lipid environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy minima for diastereomers in solvent models (e.g., water, octanol).
  • Coarse-Grained MD Simulations : Predict membrane partitioning behavior using Martini force fields.
  • Free-Energy Perturbation (FEP) : Quantify differences in binding free energy between stereoisomers and biological targets .

Q. How can contradictions between in silico predictions and experimental binding affinity data for this compound be resolved?

Methodological Answer:

  • Data Cross-Validation : Replicate assays using orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry).
  • Force Field Refinement : Adjust torsional parameters in MD simulations to better reflect experimental dihedral angles.
  • Solvent Accessibility Analysis : Use cryo-EM or X-ray structures to identify unmodeled water molecules or ions in binding pockets .

Q. What is the impact of fluorinated substituents on the compound’s metabolic stability compared to non-fluorinated analogs?

Methodological Answer:

  • CYP450 Inhibition Assays : Compare hepatic microsomal stability using LC-MS/MS to track parent compound degradation.
  • 19F^{19}\text{F}-NMR Metabolic Profiling : Monitor defluorination or metabolite formation in hepatocyte incubations.
  • Computational ADME : Predict metabolic hotspots (e.g., CYP3A4 oxidation sites) using software like Schrödinger’s QikProp. Fluorination typically reduces oxidative metabolism but may increase renal clearance .

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